N-(2-methoxypyridin-3-yl)furan-2-carboxamide
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Overview
Description
N-(2-methoxypyridin-3-yl)furan-2-carboxamide is an organic compound with the molecular formula C11H10N2O3 It is a heterocyclic compound that contains both a pyridine and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyridin-3-yl)furan-2-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride. The reaction is carried out in a solvent such as propan-2-ol. The general reaction scheme is as follows:
Acylation Reaction: Pyridin-2-amine reacts with furan-2-carbonyl chloride in the presence of a base to form N-(pyridin-2-yl)furan-2-carboxamide.
Methoxylation: The resulting compound is then methoxylated to introduce the methoxy group at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyridin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methoxypyridin-3-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxypyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)furan-2-carboxamide: Lacks the methoxy group, which may affect its binding affinity and specificity.
N-(2-hydroxypyridin-3-yl)furan-2-carboxamide: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
Uniqueness
N-(2-methoxypyridin-3-yl)furan-2-carboxamide is unique due to the presence of both a methoxy group and a furan ring, which confer specific electronic and steric properties. These features can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
N-(2-methoxypyridin-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H10N2O3/c1-15-11-8(4-2-6-12-11)13-10(14)9-5-3-7-16-9/h2-7H,1H3,(H,13,14) |
InChI Key |
ODFJLKPBUIUXNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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